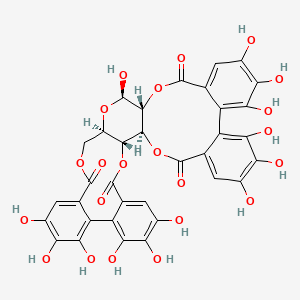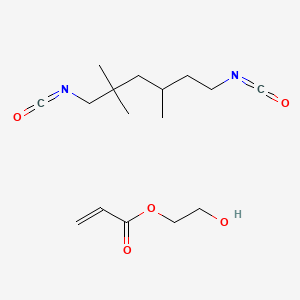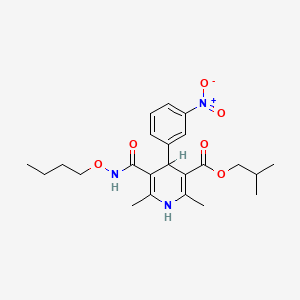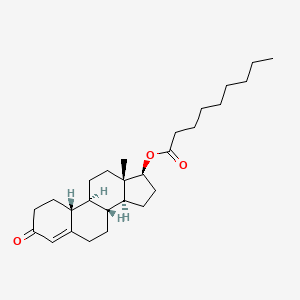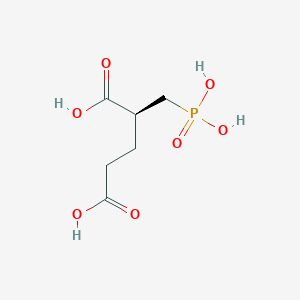
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through the reaction of isooctadecanoic acid with appropriate amines under controlled conditions.
Quaternization Reaction: The intermediate amines are then subjected to a quaternization reaction with methyl sulphate to form the quaternary ammonium compound.
Hydroxypropylation: The final step involves the hydroxypropylation of the quaternary ammonium compound using propylene oxide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the isooctadecyl chains, converting them to alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and thiolates (RS⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is used in cell culture media to enhance cell growth and viability.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems, particularly for its ability to form micelles and encapsulate hydrophobic drugs.
Industry
In industrial applications, it is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
Wirkmechanismus
The mechanism of action of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): A widely used surfactant with similar quaternary ammonium structure.
Dodecyltrimethylammonium Chloride (DTAC): Another surfactant with a similar functional group arrangement.
Stearyltrimethylammonium Chloride (STAC): A compound with a longer alkyl chain, used in similar applications.
Uniqueness
What sets (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate apart is its unique combination of functional groups, which confer distinct properties such as enhanced solubility and specific reactivity. This makes it particularly valuable in specialized applications where other surfactants may not perform as effectively.
Eigenschaften
CAS-Nummer |
93820-35-0 |
|---|---|
Molekularformel |
C46H95N3O7S |
Molekulargewicht |
834.3 g/mol |
IUPAC-Name |
2-hydroxypropyl-methyl-[2-(16-methylheptadecanoylamino)ethyl]-[3-(16-methylheptadecanoylamino)propyl]azanium;methyl sulfate |
InChI |
InChI=1S/C45H91N3O3.CH4O4S/c1-41(2)32-27-23-19-15-11-7-9-13-17-21-25-29-34-44(50)46-36-31-38-48(6,40-43(5)49)39-37-47-45(51)35-30-26-22-18-14-10-8-12-16-20-24-28-33-42(3)4;1-5-6(2,3)4/h41-43,49H,7-40H2,1-6H3,(H-,46,47,50,51);1H3,(H,2,3,4) |
InChI-Schlüssel |
IRMORRNBWQBZED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCNC(=O)CCCCCCCCCCCCCCC(C)C)CC(C)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


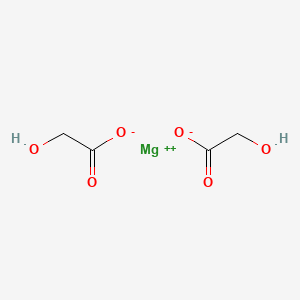

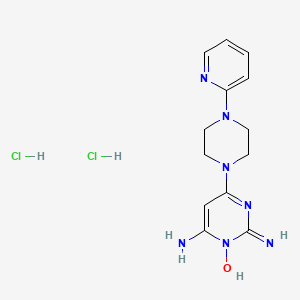

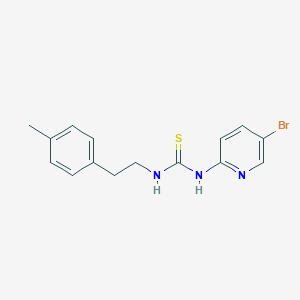


![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
